molecular formula C10H10BrNO2 B6280371 methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate CAS No. 2092503-72-3

methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate

Cat. No.: B6280371
CAS No.: 2092503-72-3
M. Wt: 256.10 g/mol
InChI Key: JJZSVHBWGYNQRV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate typically involves the bromination of 2-cyclopropylpyridine-4-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The esterification step involves the use of methanol and a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-cyclopropylpyridine-4-carboxylate
  • Methyl 5-fluoro-2-cyclopropylpyridine-4-carboxylate
  • Methyl 5-iodo-2-cyclopropylpyridine-4-carboxylate

Uniqueness

Methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can be selectively substituted, making it a versatile intermediate for further chemical modifications .

Properties

CAS No.

2092503-72-3

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

methyl 5-bromo-2-cyclopropylpyridine-4-carboxylate

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-9(6-2-3-6)12-5-8(7)11/h4-6H,2-3H2,1H3

InChI Key

JJZSVHBWGYNQRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)C2CC2

Purity

95

Origin of Product

United States

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